molecular formula C12H13ClN2O B1469336 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride CAS No. 1187929-95-8

2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride

Cat. No.: B1469336
CAS No.: 1187929-95-8
M. Wt: 236.7 g/mol
InChI Key: SXYZBSCXNBPJKM-UHFFFAOYSA-N
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Description

2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride is a chemical compound with the molecular formula C12H13ClN2O and a molecular weight of 236.70 g/mol . This compound is known for its unique structure, which includes a fused oxazolo-pyridine ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine with hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out at room temperature and may require a catalyst to proceed efficiently. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-phenyl-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12;/h1-5,13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYZBSCXNBPJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(O2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride
Reactant of Route 2
2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride
Reactant of Route 3
2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride
Reactant of Route 4
2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride
Reactant of Route 5
2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride
Reactant of Route 6
2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride

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